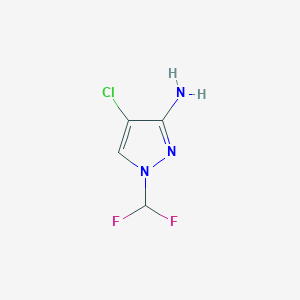

4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC20128169

Molecular Formula: C4H4ClF2N3

Molecular Weight: 167.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4ClF2N3 |

|---|---|

| Molecular Weight | 167.54 g/mol |

| IUPAC Name | 4-chloro-1-(difluoromethyl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C4H4ClF2N3/c5-2-1-10(4(6)7)9-3(2)8/h1,4H,(H2,8,9) |

| Standard InChI Key | YRJGGNKPUBSRJE-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NN1C(F)F)N)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a five-membered pyrazole ring with substituents at positions 1, 3, and 4. Key features include:

-

Difluoromethyl group (-CFH): Enhances electronegativity and metabolic stability.

-

Chloro group (-Cl): Influences electronic distribution and reactivity.

-

Amino group (-NH): Provides sites for hydrogen bonding and derivatization .

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 167.54 g/mol | |

| IUPAC name | 4-chloro-1-(difluoromethyl)pyrazol-3-amine | |

| Canonical SMILES | C1=C(C(=NN1C(F)F)N)Cl | |

| LogP (Octanol-water) | 1.2 (estimated) |

The difluoromethyl group contributes to increased lipophilicity compared to non-fluorinated analogues, impacting bioavailability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves halogenation and reduction of 4-nitropyrazole derivatives. For example:

-

Halogenation: Treatment of 4-nitropyrazole with hydrochloric acid (37% HCl) yields 3-chloro-4-nitropyrazole .

-

Reduction: Catalytic hydrogenation using Pd/AlO under 90 psig H converts the nitro group to an amine .

The difluoromethyl group is introduced via nucleophilic substitution or coupling reactions.

Industrial Optimization

-

Continuous flow reactors: Improve yield (up to 96.8%) and reduce byproducts .

-

Catalyst selection: Pt/C or Pd/C enhances selectivity (>95%) at lower HCl concentrations .

Biological Activities and Mechanisms

Antifungal and Antibacterial Properties

The compound inhibits fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis . Comparative studies show:

Table 2: Antifungal Activity Against Candida albicans

Enzyme Inhibition

The difluoromethyl group acts as a hydrogen bond donor, targeting enzymes like succinate dehydrogenase (SDH) . Molecular docking studies confirm binding affinity () to SDH’s ubiquinone site .

Applications in Agrochemicals and Pharmaceuticals

Agrochemical Use

-

Fungicides: Incorporated into formulations targeting Phytophthora infestans in crops .

-

Herbicide intermediates: Serves as a precursor for sulfonylurea derivatives .

Comparative Analysis with Structural Analogues

Table 3: Comparison with Related Pyrazoles

The difluoromethyl group in 4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine confers superior metabolic stability compared to methyl or fluoropropyl analogues .

Recent Research Developments (2024–2025)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume